molecular formula C15H8O4 B8222526 9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid

9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid

Cat. No. B8222526
M. Wt: 252.22 g/mol
InChI Key: DKIFEYAEWKRYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid is a useful research compound. Its molecular formula is C15H8O4 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolism of Polycyclic Compounds : 9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid is metabolized in rats into various conjugates and compounds, contributing to our understanding of aromatic hydrocarbon metabolism (Boyland & Sims, 1965).

  • Inhibition of Steroid 5α-Reductase : This compound has been evaluated for its potential as an inhibitor of human recombinant steroid 5α-reductase, providing insights into non-steroidal approaches for addressing hormonal imbalances (Abell, Brandt, Levy, & Holt, 1996).

  • Photocarboxylation of Phenanthrene : Research into the photocarboxylation of phenanthrene highlights the potential of this compound in organic synthesis, offering pathways for developing new chemical entities (Nikolaitchik, Rodgers, & Neckers, 1996).

  • Photooxidation of Phenanthrene : The conversion of phenanthrene under simulated environmental conditions to 9,10-epoxy-9,10-dihydrophenanthrene and other products offers insights into environmental chemistry and pollutant transformation (Patel, Politzer, Griffin, & Laseter, 1978).

  • Conversion to Hydrocarbons : The radical decarboxylation reaction for converting carboxylic acids into hydrocarbons, involving compounds like 9,10-dihydrophenanthrene, is significant for organic synthesis and chemical transformations (Barton, Dowlatshahi, Motherwell, & Villemin, 1980).

  • Molecular Structures and Substituent Effects : Understanding the molecular structures of 9,10-dihydrophenanthrene derivatives and the effects of various substituents on bond lengths contributes to the field of molecular chemistry (Suzuki, Ono, Nishida, Takahashi, & Tsuji, 2000).

  • Chemical Behavior under Acid Conditions : Studying the behavior of 9,10-dihydrophenanthrene derivatives in different acid systems enhances our understanding of chemical reactivity and stability under various conditions (Bushmelev, Genaev, Sal’nikov, & Shubin, 2011).

properties

IUPAC Name

9,10-dioxophenanthrene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O4/c16-13-10-4-2-1-3-9(10)12-7-8(15(18)19)5-6-11(12)14(13)17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIFEYAEWKRYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)C(=O)O)C(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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